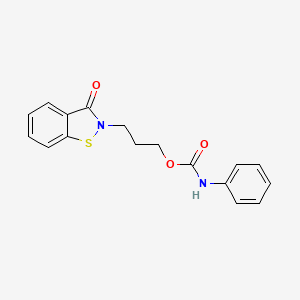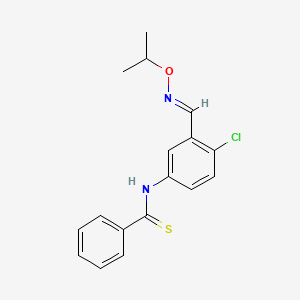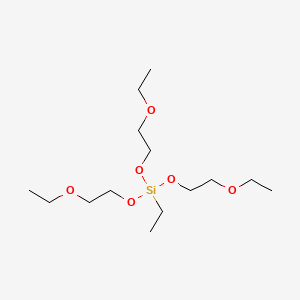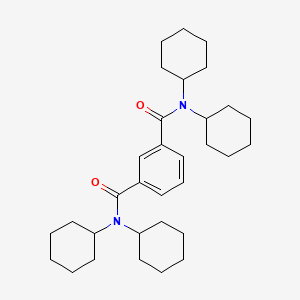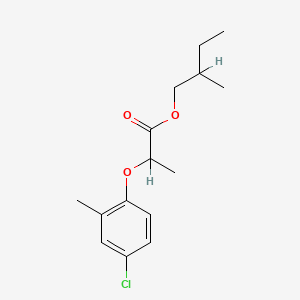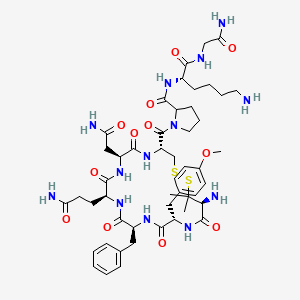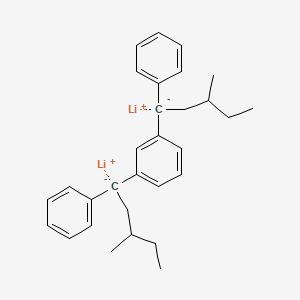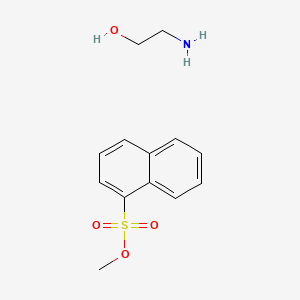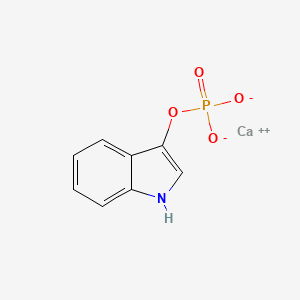
calcium 1H-indol-3-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) is a chemical compound with the molecular formula C8H8NO4P·Ca. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) typically involves the phosphorylation of indole-3-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is followed by the addition of calcium salts to form the calcium salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-aldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound to indole-3-ol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-3-aldehyde, indole-3-carboxylic acid.
Reduction: Indole-3-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other indole derivatives.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as phosphatases, leading to the release of indole-3-ol and phosphate. This interaction can modulate various biological processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indol-3-ol, dihydrogen phosphate (ester), disodium salt
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) is unique due to its specific calcium salt form, which can influence its solubility, stability, and biological activity. Compared to its disodium salt counterpart, the calcium salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
16036-53-6 |
|---|---|
Fórmula molecular |
C8H6CaNO4P |
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
calcium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2 |
Clave InChI |
CKNGOVGLYMZMFW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
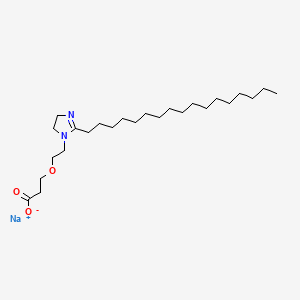
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

